5-fluoro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine
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Overview
Description
The compound “5-fluoro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive properties observed in this class of compounds .Scientific Research Applications
Suzuki–Miyaura Coupling
5-Fluoro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions and functional group tolerance. The compound serves as an organoboron reagent, facilitating the formation of new C–C bonds. Researchers have tailored specific boron reagents for SM coupling, and this compound falls into that category .
Drug Development
The trifluoromethyl group in this compound appears in various promising drugs across therapeutic applications. Notably, it contributes to antidepressants, antipsychotics, antihistamines, antifungals, anticancer agents, antioxidants, and anti-inflammatory drugs .
Fungicidal Activity
Researchers have designed and synthesized derivatives of this compound, demonstrating excellent fungicidal activity. These derivatives hold promise for combating fungal infections .
Enhanced Drug Potency
A molecule containing a trifluoromethyl group attached to a tertiary stereogenic center in a heteroaliphatic ring has shown improved drug potency. By lowering the pKa of the cyclic carbamate through hydrogen bonding interactions with proteins, it enhances reverse transcriptase enzyme inhibition .
Crop Protection
2,3-dichloro-5-(trifluoromethyl)pyridine, a derivative of this compound, is in high demand for crop protection products. It is obtained via direct chlorination, fluorination, and aromatic nuclear chlorination of the pyridine ring .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-fluoro-2-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4O/c16-11-6-20-14(21-7-11)23-5-4-10(8-23)9-24-13-3-1-2-12(22-13)15(17,18)19/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXUSZJTFIZIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine |
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